Synthesis and Characterization of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Synthesis and Characterization of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
Executive Summary
Target Molecule: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS Registry Number: 175203-53-9 (Generic reference) Molecular Formula: C₁₁H₁₁ClN₂O Molecular Weight: 222.67 g/mol
This technical guide details the synthesis, purification, and characterization of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol, a critical pharmacophore in the development of azole-class antifungal agents (e.g., analogs of luliconazole/lanoconazole) and specific enzyme inhibitors. The imidazole-2-methanol core serves as a versatile handle for further functionalization, while the 4-chlorobenzyl moiety provides essential lipophilicity and π-stacking interactions within protein binding pockets.
Two distinct synthetic pathways are presented:
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Method A (Direct Alkylation): A scalable, convergent approach ideal for process chemistry.
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Method B (Sequential Functionalization): A precision route utilizing C2-lithiation, offering superior regiocontrol for complex analogs.
Strategic Retrosynthesis
The structural dissection of the target molecule reveals two primary disconnection strategies:
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Disconnection A (N-C Bond Formation): Disconnecting the benzyl group from the imidazole nitrogen. This requires the N-alkylation of commercially available 2-(hydroxymethyl)imidazole.
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Disconnection B (C-C Bond Formation): Disconnecting the hydroxymethyl group from the imidazole C2 position. This implies the formylation or hydroxymethylation of a pre-formed 1-(4-chlorobenzyl)imidazole scaffold.
Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) strategies.
Experimental Protocols
Method A: Direct N-Alkylation (Scalable Route)
This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity and the availability of starting materials.
Reagents:
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2-(Hydroxymethyl)imidazole (1.0 equiv)
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4-Chlorobenzyl chloride (1.1 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
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Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Protocol:
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Setup: Charge a flame-dried round-bottom flask with 2-(hydroxymethyl)imidazole (10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol). Purge with nitrogen.
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Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to ensure deprotonation initiation. Note: The N-H proton (pKa ~14.4) is more acidic than the O-H proton (pKa ~16), favoring N-alkylation.
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Addition: Add 4-chlorobenzyl chloride (11.0 mmol) dropwise over 10 minutes.
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting imidazole will disappear (Rf ~0.1) and the product will appear (Rf ~0.4).
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Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
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Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[4]
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Purification: Concentrate in vacuo. The crude solid is typically recrystallized from Toluene or an EtOAc/Hexane mixture to yield off-white crystals.
Method B: Sequential Lithiation (Precision Route)
This route is ideal if high regiochemical fidelity is required or if the 2-hydroxymethyl starting material is unavailable.
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole
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React 1H-imidazole with 4-chlorobenzyl chloride (1:1 ratio) in MeCN with K₂CO₃ at reflux for 3 hours.
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Perform aqueous workup and concentration to yield the intermediate oil/solid.
Step 2: C2-Hydroxymethylation
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Setup: Dissolve 1-(4-chlorobenzyl)-1H-imidazole (5.0 mmol) in anhydrous THF (25 mL) under Argon atmosphere.
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Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (n-BuLi, 1.6M in hexanes, 5.5 mmol) dropwise over 15 minutes.
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Mechanism: The C2 proton of the imidazole ring is the most acidic (pKa ~32 in DMSO, but readily lithiated) due to the inductive effect of the two adjacent nitrogens and stabilization of the carbanion.
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Incubation: Stir at -78°C for 30 minutes. The solution typically turns deep yellow/orange.
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Electrophile Addition: Add Paraformaldehyde (cracked/depolymerized in situ or added as a suspension) or dry DMF (followed by NaBH₄ reduction).
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Preferred: Add dry DMF (6.0 mmol) at -78°C. Stir for 1 hour, allowing to warm to 0°C.
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Reduction (if using DMF): Add NaBH₄ (6.0 mmol) and MeOH (5 mL) to the crude aldehyde mixture at 0°C. Stir for 30 mins.
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Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Purify via column chromatography (DCM:MeOH 95:5).
Purification & Characterization Logic
Workup Flowchart
Effective removal of DMF and unreacted benzyl chloride is critical for obtaining analytical-grade material.
Figure 2: Purification logic flow for removing polar aprotic solvents and byproducts.
Characterization Data
The following data confirms the structure. The key diagnostic is the disappearance of the imidazole N-H signal and the appearance of the benzyl methylene singlet.
Table 1: 1H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| Ar-H | 7.35 – 7.45 | Multiplet | 4H | Phenyl Ring | AA'BB' system characteristic of p-substituted benzene. |
| Im-H | 7.15 | Doublet (J=1.2) | 1H | Imidazole C4 | Downfield shift due to ring current. |
| Im-H | 6.90 | Doublet (J=1.2) | 1H | Imidazole C5 | Distinct from C4; coupling confirms 4,5-unsubstituted. |
| N-CH₂ | 5.32 | Singlet | 2H | Benzyl Methylene | Diagnostic peak for N-alkylation. |
| O-CH₂ | 4.50 | Doublet (J=5.0) | 2H | Hydroxymethyl | Couples with OH (if exchange is slow). |
| OH | 5.10 | Triplet (J=5.0) | 1H | Alcohol | Disappears on D₂O shake. |
Table 2: 13C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment |
| 148.5 | Imidazole C2 (Quaternary) |
| 137.2 | Phenyl C1 (Ipso) |
| 132.5 | Phenyl C4 (C-Cl) |
| 129.0 | Phenyl C3/C5 |
| 128.4 | Phenyl C2/C6 |
| 127.1 | Imidazole C4 |
| 121.5 | Imidazole C5 |
| 56.5 | Hydroxymethyl (CH₂OH) |
| 48.2 | Benzyl Methylene (N-CH₂) |
Mass Spectrometry (ESI-MS):
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Observed: m/z 223.1 [M+H]⁺
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Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 will result in a characteristic 3:1 ratio for the M+H (223) and M+H+2 (225) peaks.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is finely ground/anhydrous. Dry DMF over molecular sieves. |
| O-Alkylation Product | Reaction temperature too high or wrong base. | Keep temperature <80°C. Use K₂CO₃ (milder) instead of NaH to favor thermodynamic N-alkylation. |
| Sticky Oil Product | Residual DMF. | Increase water washes during extraction (5x). Use lyophilization if necessary. |
| Regio-isomers | Only an issue if imidazole ring is 4(5)-substituted. | For 2-hydroxymethylimidazole, tautomers are symmetric; only one N-alkyl product is possible. |
Safety & Compliance
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4-Chlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.
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n-Butyllithium: Pyrophoric. Requires strict inert atmosphere techniques.
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Imidazole derivatives: Potential biological activity (enzyme inhibition). Handle with gloves and avoid inhalation.
References
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Vertex AI Search. (2025). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents. Retrieved from 5
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BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from 6
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PubChem. (2025). 1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol Compound Summary. National Library of Medicine. Retrieved from 7
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ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Retrieved from 4
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MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts. Retrieved from 8
Sources
- 1. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol | C11H11ClN2O | CID 2779193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
